2-Azidoadenosine
Overview
Description
2-Azidoadenosine is a modified nucleoside that contains an azide group attached to the adenosine molecule. This compound is particularly significant in the field of bioorthogonal chemistry, where it is used for labeling and functionalizing nucleic acids. The azide group in this compound allows it to participate in click chemistry reactions, making it a versatile tool for various biochemical applications .
Mechanism of Action
Target of Action
2-Azidoadenosine is a modified nucleoside that plays a crucial role in the functionalization of RNA and DNA . It is primarily used as a building block for bioorthogonal labeling and functionalization . The primary targets of this compound are nucleic acids, specifically RNA and DNA .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
This compound is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways . Enzymes that utilize this compound in these reactions are usually of complex subunit structure . It is also used in the synthesis of oligonucleotides with 3’-terminal azide .
Pharmacokinetics
It is known that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests that this compound may have good stability and could potentially be used as a starting material for the synthesis of oligonucleotides .
Result of Action
The result of this compound’s action is the functionalization of RNA and DNA . This functionalization allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper for the CuAAC reaction . Additionally, the presence of ultraviolet light can affect the action of this compound . For instance, in the absence of ultraviolet light, this compound is a substrate for enzymes like glutamate dehydrogenase .
Biochemical Analysis
Biochemical Properties
2-Azidoadenosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a photoactive coenzyme analog of NAD+ by chemically coupling [32P]2-azido-AMP and NMN to produce [32P]nicotinamide this compound dinucleotide (2-azido-NAD+) . In the absence of ultraviolet light, 2-azido-NAD+ acts as a substrate for enzymes like bovine liver glutamate dehydrogenase .
Cellular Effects
This compound influences various cellular processes. It can be incorporated into cellular RNA, affecting gene expression and cellular metabolism . The compound’s azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This property allows this compound to be used as a probe to characterize NAD±binding proteins and identify their active sites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it can be photoincorporated into enzymes like glutamate dehydrogenase, demonstrating its potential as an active-site-directed photoprobe . This interaction can lead to changes in enzyme activity, providing insights into the molecular mechanisms of these enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, when the enzyme is covalently modified by photolysis in the presence of saturating amounts of the photoprobe, an approximately 40% inhibition of the enzyme activity is observed . This suggests that the compound’s effects on cellular function can vary over time, depending on the experimental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be incorporated into cellular RNA, indicating its involvement in RNA metabolism . Moreover, it has been used as a probe to study the interactions of NAD±binding proteins, suggesting its role in NAD±related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidoadenosine typically involves the modification of adenosine at the 2’ position. One common method is the conversion of 2’-aminoadenosine to 2’-azidoadenosine using azidation reactions. This process often employs reagents such as sodium azide and triphenylphosphine in the presence of carbon tetrabromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Azidoadenosine undergoes several types of chemical reactions, primarily involving its azide group. These include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazoles by reacting the azide group with alkynes in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne.
Common Reagents and Conditions:
Major Products: The major products of these reactions are triazole-linked conjugates, which are used in various applications such as bioconjugation and molecular labeling .
Scientific Research Applications
2-Azidoadenosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Azidoadenine: Similar to 2-Azidoadenosine but lacks the ribose sugar moiety.
8-Azidoadenosine: Another azide-modified nucleoside with the azide group at the 8’ position.
Uniqueness: this compound is unique due to its specific modification at the 2’ position, which provides distinct reactivity and incorporation properties compared to other azido-modified nucleosides. This makes it particularly useful for certain biochemical applications where precise labeling and minimal interference with biological processes are required .
Properties
IUPAC Name |
2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZPOARGMTJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59587-07-4 | |
Record name | NSC36905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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